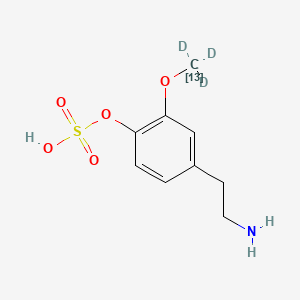
3-Methoxytyramine sulfate-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxytyramine sulfate-13C,d3 is a deuterium-labeled version of 3-Methoxytyramine sulfate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of stable heavy isotopes, such as deuterium and carbon-13, into drug molecules is a common practice in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
The synthesis of 3-Methoxytyramine sulfate-13C,d3 involves the deuteration of 3-Methoxytyramine sulfateThe reaction conditions for this synthesis are carefully controlled to ensure the incorporation of deuterium and carbon-13 isotopes . Industrial production methods for this compound are not widely documented, but they generally follow similar principles of isotope labeling and purification.
Chemical Reactions Analysis
3-Methoxytyramine sulfate-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Methoxytyramine sulfate-13C,d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the role of 3-Methoxytyramine in various biological processes.
Neuromodulation Research: Investigated for its role as a neuromodulator and its effects on the central nervous system.
Biomarker Studies: Used as a biomarker for certain medical conditions, such as pheochromocytomas and paragangliomas.
Mechanism of Action
The mechanism of action of 3-Methoxytyramine sulfate-13C,d3 involves its interaction with trace amine-associated receptor 1 (TAAR1). This receptor is part of the G protein-coupled receptor family and is involved in the modulation of neurotransmitter systems. The compound can induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by TAAR1 . Additionally, it can activate signaling pathways such as ERK and CREB phosphorylation, which are related to cAMP accumulation .
Comparison with Similar Compounds
3-Methoxytyramine sulfate-13C,d3 is unique due to its stable isotope labeling, which makes it particularly useful for research applications. Similar compounds include:
3-Methoxytyramine: The non-labeled version, which is a metabolite of dopamine and acts as a neuromodulator.
Homovanillic Acid: Another metabolite of dopamine, often used as a biomarker in medical diagnostics.
Vanillylmandelic Acid: A metabolite of catecholamines, used in the diagnosis of certain tumors.
These compounds share similarities in their metabolic pathways and applications in research, but this compound stands out due to its isotope labeling, which provides additional insights into pharmacokinetics and metabolic studies.
Properties
Molecular Formula |
C9H13NO5S |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[4-(2-aminoethyl)-2-(trideuterio(113C)methoxy)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i1+1D3 |
InChI Key |
ORZHQEJEAKXCJA-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


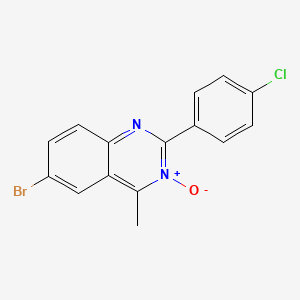
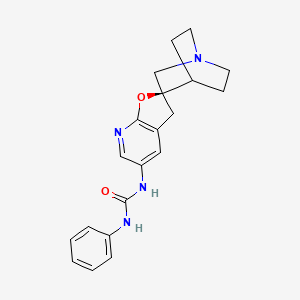
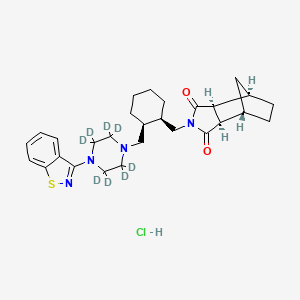
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

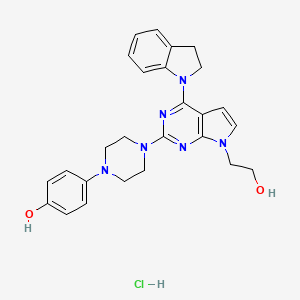
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
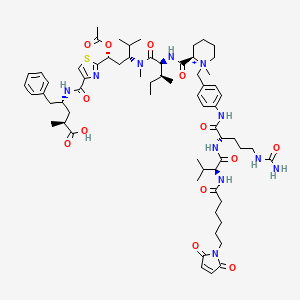
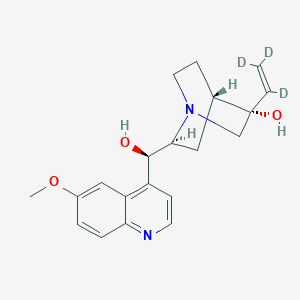
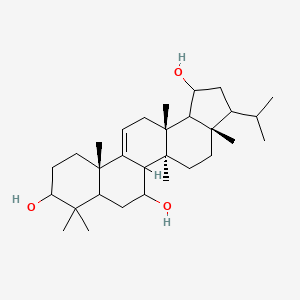
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

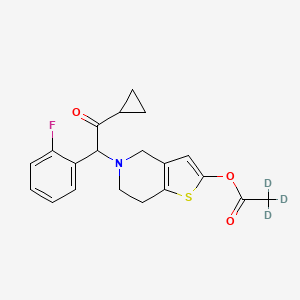
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
